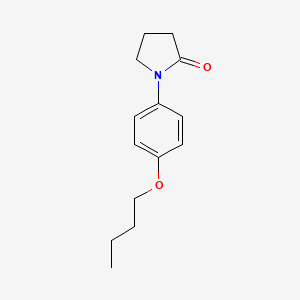

1-(5-Tert-butylpyridin-2-yl)-2-phenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

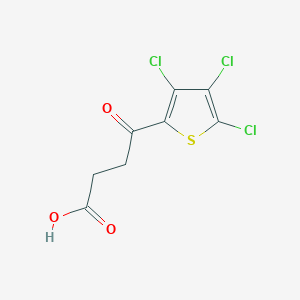

1-(5-Tert-butylpyridin-2-yl)-2-phenylethanone is a chemical compound with the molecular formula C11H15NO . It is related to tert-butyl (5-(tert-butyl)pyridin-2-yl)carbamate, which has a molecular weight of 250.34 .

Synthesis Analysis

The synthesis of related compounds involves catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The IUPAC name of this structure is this compound . The tert-butyl group can also be written as “1,1-dimethylethyl” according to IUPAC nomenclature .Chemical Reactions Analysis

The chemical reactions involving similar compounds include the protodeboronation of alkyl boronic esters . This process is not well developed, but it has been reported that it can be achieved using a radical approach .Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.34 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Photochemical and Thermal Synthesis

Research has explored the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands. These complexes have been characterized using techniques such as NMR spectroscopy, mass spectrometry, cyclic voltammetry, and X-ray diffraction. The ability to photochemically replace ligands with solvent molecules like CH3CN indicates the versatility of these complexes in ligand interchange reactions, highlighting their potential application in synthesizing a wide range of compounds (Bonnet et al., 2003).

Oxidation of Benzylic Alcohols

Another study focused on the oxidation of benzylic alcohols catalyzed by manganese(III) porphyrins in the presence of 4-tert-butylpyridine, leading to C–H bond cleavage products. This research provides insights into the mechanism of alcohol oxidation, showcasing the catalytic potential of these complexes in organic synthesis (Campestrini & Cagnina, 1999).

Coordination Chemistry

The synthesis and coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been reviewed, highlighting their use in forming luminescent lanthanide compounds and iron complexes with unusual thermal and photochemical properties. This research underscores the potential of these ligands in developing novel coordination compounds for various applications, including biological sensing and materials science (Halcrow, 2005).

Sterically Encumbered Systems

Investigations into sterically encumbered systems for low-coordinate phosphorus centers have led to the synthesis of novel materials with potential applications in materials science and catalysis. These studies offer insights into the design and synthesis of compounds with unique structural and electronic properties (Shah et al., 2000).

Interactions with DNA

Research on the interactions of polypyridylruthenium (II) complexes with DNA has revealed their potential as intercalative agents, which could have implications in the development of novel therapeutic agents and in the study of DNA-protein interactions (Kelly et al., 1985).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

1-(5-tert-butylpyridin-2-yl)-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-17(2,3)14-9-10-15(18-12-14)16(19)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBXRKXMBZISIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)C(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2687210.png)

![2-Amino-4-(4-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2687211.png)

![(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2687215.png)

![N-[4-[3-(Cyclopentylsulfamoyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2687216.png)

![N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2687217.png)

![Ethyl 4-((4-((6-acetamidobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2687219.png)

![6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687223.png)